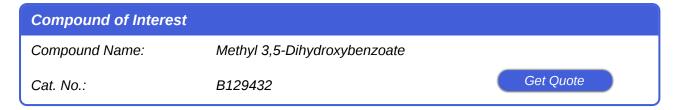


A Technical Guide to Methyl 3,5-Dihydroxybenzoate: Properties, Protocols, and Potential Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate is a phenolic compound of significant interest in medicinal chemistry and drug development. As a derivative of benzoic acid, it shares a structural scaffold with numerous biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties of **Methyl 3,5-dihydroxybenzoate**, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities. The information is curated to support researchers in their efforts to explore the therapeutic potential of this and related compounds.

Core Physical and Chemical Properties

Methyl 3,5-dihydroxybenzoate is a slightly yellow to beige fine crystalline powder.[1] Its core physicochemical properties are summarized in the tables below, providing a comprehensive dataset for laboratory use.

General and Physical Properties



Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₄	
Molecular Weight	168.15 g/mol	
Appearance	Slightly yellow to beige fine crystalline powder	[1]
Melting Point	167-170 °C	
Boiling Point	257.07 °C (rough estimate)	[1]
Solubility	Slightly soluble in water. Soluble in acetone and methanol.	[1]
pKa (predicted)	9.24 ± 0.10	

Chemical Identifiers

Identifier	Value	Source
CAS Number	2150-44-9	
PubChem CID	75076	
InChI	InChI=1S/C8H8O4/c1-12- 8(11)5-2-6(9)4-7(10)3-5/h2- 4,9-10H,1H3	
SMILES	COC(=0)C1=CC(=CC(=C1)O) O	_

Spectral Data

The structural elucidation of **Methyl 3,5-dihydroxybenzoate** is supported by various spectroscopic techniques. Below is a summary of the expected spectral characteristics.

¹H NMR Spectroscopy



The proton NMR spectrum of **Methyl 3,5-dihydroxybenzoate** would exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons on the benzene ring would appear as multiplets or distinct signals in the aromatic region (typically δ 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the solvent used. The methyl protons of the ester group would appear as a sharp singlet, typically in the upfield region (around δ 3.8-4.0 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key expected signals include those for the carbonyl carbon of the ester group (typically in the range of δ 165-175 ppm), the aromatic carbons (in the range of δ 100-160 ppm), and the methyl carbon of the ester group (around δ 50-55 ppm). The chemical shifts of the aromatic carbons will be influenced by the positions of the hydroxyl and ester substituents.

Infrared (IR) Spectroscopy

The IR spectrum of **Methyl 3,5-dihydroxybenzoate** is characterized by absorption bands corresponding to its functional groups. Key expected peaks include:

- O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl groups.
- C-H stretch (aromatic): Peaks typically appearing just above 3000 cm⁻¹.
- C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm⁻¹ for the methyl group.
- C=O stretch (ester): A strong, sharp absorption band in the region of 1680-1730 cm⁻¹.
- C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
- C-O stretch: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ester and phenolic C-O bonds.

Experimental Protocols Synthesis of Methyl 3,5-Dihydroxybenzoate



Methyl 3,5-dihydroxybenzoate can be synthesized via Fischer esterification of 3,5-dihydroxybenzoic acid with methanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2]

Materials:

- 3,5-dihydroxybenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or p-toluenesulfonic acid
- Sodium bicarbonate (saturated solution)
- Ethyl acetate
- Anhydrous sodium sulfate or magnesium sulfate
- · Deionized water

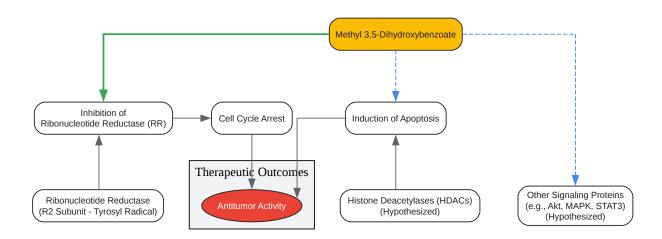
Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- · Dissolve the residue in ethyl acetate.



- Wash the organic layer sequentially with deionized water and a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
- Wash the organic layer again with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Methyl 3,5-dihydroxybenzoate**.







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